molecular formula C19H16F3NO4 B2932595 ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3-ACETYLBENZOATE CAS No. 1794799-10-2

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3-ACETYLBENZOATE

Cat. No.: B2932595
CAS No.: 1794799-10-2
M. Wt: 379.335
InChI Key: CQWFNZYCDNWWKO-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a trifluoromethyl group, a benzyl group, an amino group, and an acetylbenzoate group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic structure of the molecule . The benzyl group and the acetylbenzoate group are both aromatic, which could lead to interesting interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Characterization

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetylbenzoate belongs to a class of compounds explored for their potential in organic synthesis and material science. The compound's structure allows for its use in synthesizing a variety of novel organic compounds. For example, research has shown its utility in generating α-ketoamide derivatives via the ring opening of N-acylisatin, leading to 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives with significant yield and purity when using OxymaPure/DIC as a coupling reagent (El‐Faham et al., 2013).

Complexing Ability and Ligand Formation

The structural versatility of compounds related to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetylbenzoate enables their use as ligands for forming metal complexes. Studies have demonstrated the condensation of related compounds with 2-aminobenzoic acid, leading to products that act as O,N,O-tridentate ligands. These ligands are capable of forming nickel(ii) and copper(ii) complexes, indicating potential applications in coordination chemistry and catalysis (Kudyakova et al., 2009).

Antimicrobial and Antitumor Applications

Research into derivatives of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetylbenzoate reveals potential antimicrobial and antitumor applications. For instance, the synthesis of new quinazolines from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a similar compound, has shown promising antibacterial and antifungal activities against a variety of pathogens. This suggests potential for these compounds in developing new antimicrobial agents (Desai et al., 2007).

Photodegradation Studies

Compounds in the same family as 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetylbenzoate have been studied for their photodegradation properties. The photo-oxidation of ethyl N-phenyl-carbamate, a structurally related compound, leads to products like ethyl aminobenzoates, aniline, and carbon dioxide, among others. These studies are important for understanding the environmental fate and photostability of such compounds, with implications for materials science and pollutant degradation (Beachell & Chang, 1972).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug .

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-acetylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c1-12(24)13-6-4-7-14(9-13)18(26)27-11-17(25)23-10-15-5-2-3-8-16(15)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWFNZYCDNWWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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